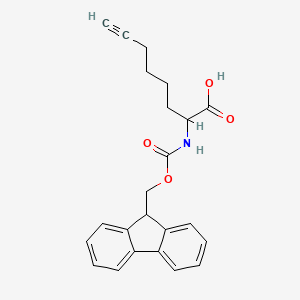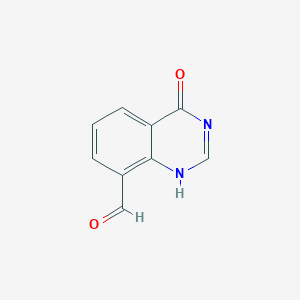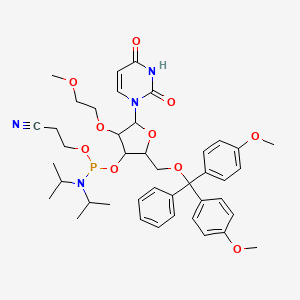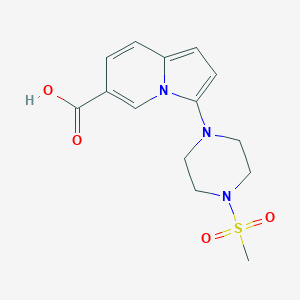![molecular formula C17H26N2O B8138806 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B8138806.png)
3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxybenzyl)-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane and a methoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the methoxybenzyl group. One common approach is to start with a suitable diazaspiro[5.5]undecane precursor, which can be synthesized through a series of cyclization reactions. The methoxybenzyl group is then introduced via nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diazaspiro core can be reduced under suitable conditions to form different spirocyclic amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the diazaspiro core can produce various spirocyclic amines .
科学研究应用
3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The methoxybenzyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
3,9-Disubstituted-spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the spiro junction.
1,5-Dioxaspiro[5.5]undecane derivatives: These compounds have a similar spirocyclic structure but contain oxygen atoms in the ring system.
3,4-Dihydroisoquinoline derivatives: These compounds have a benzene-fused spirocyclic structure and are used in similar applications.
Uniqueness
3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of both a diazaspiro core and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-3,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-20-16-4-2-3-15(13-16)14-19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJVTBLLMNHLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(CCNCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8138742.png)

![8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one](/img/structure/B8138758.png)
![1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One](/img/structure/B8138767.png)
![N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide](/img/structure/B8138774.png)
![N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide](/img/structure/B8138776.png)
![Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane](/img/structure/B8138782.png)
![8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane](/img/structure/B8138789.png)
![(3aR,7aR)-N-(pyridin-3-yl)octahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8138804.png)

![2-((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)-N,N-dimethylethanamine](/img/structure/B8138822.png)
![1-((6-Methylpyridin-2-yl)methyl)-1,6-diazaspiro[3.5]nonane](/img/structure/B8138827.png)
